Isozyme Selectivity Profile: R59949 vs R59022 Among 10 Mammalian DGK Isozymes
In a comprehensive head-to-head comparison evaluating 10 mammalian DGK isozymes (α-κ) using a non-radioactive assay system, R59949 and R59022 exhibited fundamentally distinct isozyme inhibition patterns [1]. R59949 strongly inhibited type I DGK α and γ, and moderately attenuated type II DGK δ and κ [1]. In contrast, R59022 strongly inhibited type I DGK α and moderately attenuated type III DGK ε and type V DGK θ [1].
| Evidence Dimension | DGK isozyme inhibition profile |
|---|---|
| Target Compound Data | Strong inhibition: DGKα, DGKγ; Moderate attenuation: DGKδ, DGKκ |
| Comparator Or Baseline | R59022: Strong inhibition: DGKα; Moderate attenuation: DGKε, DGKθ |
| Quantified Difference | R59949 targets DGKγ, DGKδ, DGKκ not inhibited by R59022; R59022 targets DGKε, DGKθ not inhibited by R59949 |
| Conditions | In vitro, 10 mammalian DGK isozymes (α-κ), non-radioactive two-step assay system, Z'-factor = 0.69 ± 0.12, n = 3 |
Why This Matters
Researchers targeting DGKγ or DGKδ must select R59949; those targeting DGKε or DGKθ require R59022—the two compounds are not interchangeable.
- [1] Sato M, Liu K, Sasaki S, Kunii N, Sakai H, Mizuno H, Saga H, Sakane F. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method. Pharmacology. 2013;92(1-2):99-107. doi:10.1159/000351849. View Source
